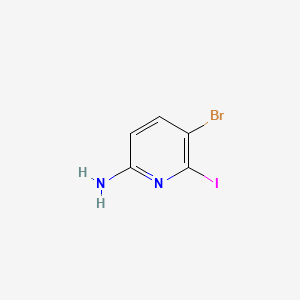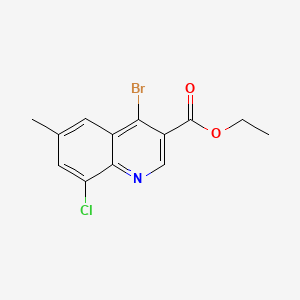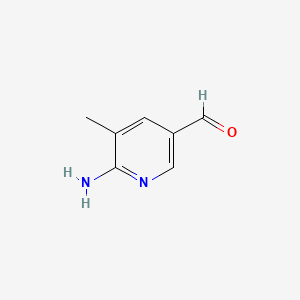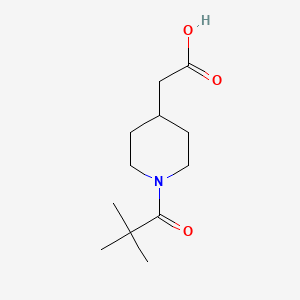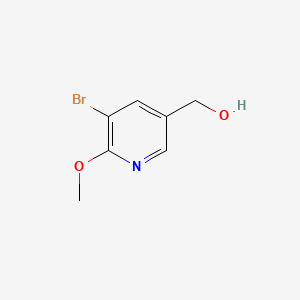
(5-Bromo-6-methoxypyridin-3-yl)methanol
Descripción general
Descripción
“(5-Bromo-6-methoxypyridin-3-yl)methanol” is a chemical compound with the molecular formula C7H8BrNO2 and a molecular weight of 218.05 . It is an active pharmaceutical ingredient and an adjuvant .
Synthesis Analysis
The synthesis of “(5-Bromo-6-methoxypyridin-3-yl)methanol” can be achieved from 5-Bromo-3-formylpyridine . The process involves several steps, including esterification, reaction with Meerwein’s salt, reduction with diisobutylaluminum hydride (DIBAL-H), chlorination with titanium chloride (TiCl4), and further reactions .Molecular Structure Analysis
The InChI code for “(5-Bromo-6-methoxypyridin-3-yl)methanol” is1S/C7H8BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“(5-Bromo-6-methoxypyridin-3-yl)methanol” has a density of 1.6±0.1 g/cm3 and a boiling point of 302.4±37.0 °C at 760 mmHg . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Protonation Sites and Hydrogen Bonding
- The synthesis and structural characterization of derivatives of N-(6-methoxypyridin-3-yl) involving protonation and distinct intermolecular hydrogen bonding patterns are significant (Böck et al., 2021).
Reactions of Alkyl Radicals
- Studies on alkyl radicals containing different beta-leaving groups, including methoxypyridines, elucidate the formation of olefin cation radicals and their subsequent reactions (Bales et al., 2001).
Total Synthesis of Biologically Active Compounds
- The total synthesis of biologically active, naturally occurring compounds starting from derivatives of (6-methoxypyridin-3-yl)methanol demonstrates the compound's utility in complex organic syntheses (Akbaba et al., 2010).
Efficient Synthesis Methods
- An efficient synthesis method for 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, related to (5-Bromo-6-methoxypyridin-3-yl)methanol, has been developed, highlighting its significance in medicinal chemistry (Hirokawa et al., 2000).
Ligand Exchange Reactions
- The study of ligand exchange reactions involving methoxypyridine compounds provides insights into the reactivity of these molecules in coordination chemistry (Klausmeyer et al., 2003).
Directive Influence in Nitration
- The directive influence of substituents in nitration reactions of pyridine derivatives, including methoxypyridine, has been investigated, which is relevant for understanding electrophilic aromatic substitution mechanisms (Hertog et al., 2010).
Large-Scale Synthesis Techniques
- Methodologies for large-scale synthesis of compounds containing the methoxypyridine moiety have been developed, which are significant for industrial applications (Morgentin et al., 2009).
Safety And Hazards
The safety information for “(5-Bromo-6-methoxypyridin-3-yl)methanol” indicates that it is classified under GHS07, with hazard statements H315, H319, and H335 . This suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Propiedades
IUPAC Name |
(5-bromo-6-methoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVGALPEXSSYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-6-methoxypyridin-3-yl)methanol | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)
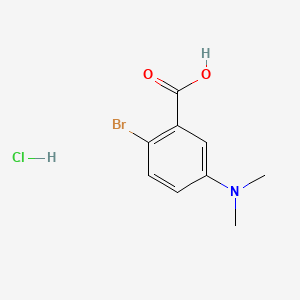
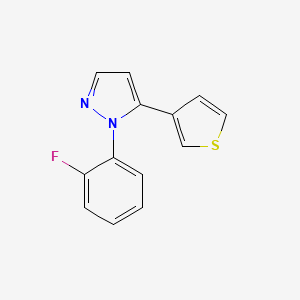
![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)
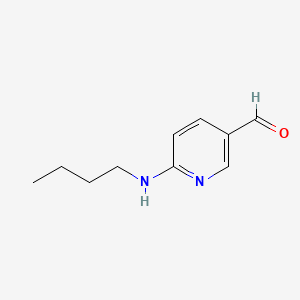
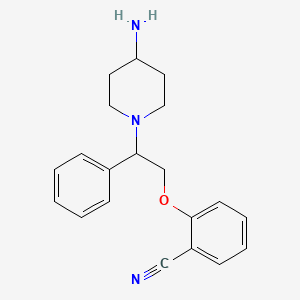
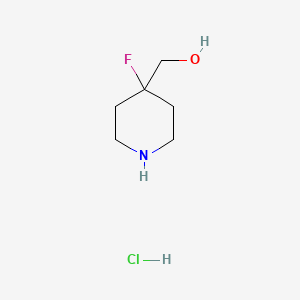
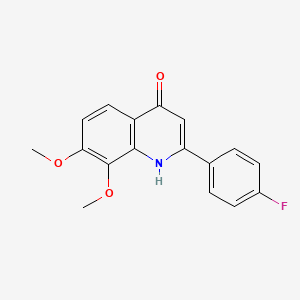
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(trifluoromethyl)benzoic acid](/img/structure/B572051.png)
![Ethyl 6-phenylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B572052.png)
